6-Amino-2,3-dimethylbenzoic acid
Overview
Description
6-Amino-2,3-dimethylbenzoic acid is a chemical compound with the molecular formula C9H11NO2 and a molecular weight of 165.189 . It is also known by its common name, this compound .
Molecular Structure Analysis
The molecular structure of this compound consists of 9 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The exact mass is 165.078979 .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, amines in general are known to react with acid chlorides or acid anhydrides to form amides . They can also undergo a variety of other reactions, such as alkylation and acylation .Physical and Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm3 and a boiling point of 328.4±30.0 °C at 760 mmHg . The flash point is 152.4±24.6 °C . The LogP value is 2.13 , and the vapour pressure is 0.0±0.7 mmHg at 25°C .Scientific Research Applications
Synthesis of Complex Molecules
The synthesis of unnatural amino acids, such as (S)-2,6-dimethylphenylalanine, involves the use of dimethylbenzoic acid derivatives. Zhang Lian (2014) describes a method starting from 2,6-dimethylbenzoic acid, showcasing its utility in synthesizing complex molecules with potential in pharmaceutical research (Zhang Lian, 2014). Similarly, Cheng Lin (2013) reports on the synthesis of 2-amino-4,5-dimethylbenzoic acid from 3,4-dimethyl aniline, further emphasizing the role of dimethylbenzoic acid derivatives in synthetic organic chemistry (Cheng Lin, 2013).
Molecular Structure Analysis
The study of steric effects and structural determination of dimethylbenzoic acids provides insight into molecular interactions and conformational dynamics. I. Císařová et al. (2000) used single-crystal X-ray diffraction and ab initio calculations to determine the structure of 2,3-dimethylbenzoic acid, highlighting the impact of crystal forces on molecular conformation (I. Císařová et al., 2000).
Spectroscopy and Material Science
Terahertz time-domain spectroscopy (THz-TDS) techniques have been applied to distinguish between isomers of dimethylbenzoic acid, demonstrating the potential of THz spectroscopy in material science and quality control in chemical manufacturing. Jian-wei Liu et al. (2015) specifically explored the absorption spectra of various dimethylbenzoic acid isomers, providing a method for identifying these compounds based on their terahertz spectral signatures (Jian-wei Liu et al., 2015).
Properties
IUPAC Name |
6-amino-2,3-dimethylbenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-5-3-4-7(10)8(6(5)2)9(11)12/h3-4H,10H2,1-2H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUCXUPINLVNJFI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)N)C(=O)O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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